Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt
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Overview
Description
Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate is a complex organic compound with the molecular formula C27H19N5O7S.2Na. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate involves multiple steps, starting with the diazotization of 7-amino-1-hydroxy-3-sulfonato-2-naphthylamine. This intermediate is then coupled with 1-naphthylamine under controlled pH conditions to form the azo compound. The final step involves the reaction of this azo compound with salicylic acid in the presence of sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also common to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Reagents like halogens and nitrating agents are used under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds in the compound can undergo reversible cleavage and reformation, allowing it to act as a dynamic molecular switch. This property is exploited in various applications, including drug delivery and molecular sensing .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate
- Direct Brown 2
- Direct Fast Brown M
Uniqueness
Disodium 5-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
3442-21-5 |
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Molecular Formula |
C27H17N5Na2O7S |
Molecular Weight |
601.5 g/mol |
IUPAC Name |
disodium;6-amino-3-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H19N5O7S.2Na/c28-15-6-5-14-11-24(40(37,38)39)25(26(34)19(14)12-15)32-31-22-9-8-21(17-3-1-2-4-18(17)22)30-29-16-7-10-23(33)20(13-16)27(35)36;;/h1-13,33-34H,28H2,(H,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
DSCVOQXQGTYXMV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3[O-])N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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